8-(4-Chlorophenyl)-6-methylquinolin-7-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃, δ ppm):
- Aromatic protons : Resonances between δ 7.12–8.89 ppm correspond to protons on the quinoline and 4-chlorophenyl rings. The deshielded singlet at δ 8.83 ppm aligns with the proton adjacent to the pyridine nitrogen.
- Methyl group : A sharp singlet at δ 2.51 ppm (3H) confirms the presence of the -CH₃ group at position 6.
- Hydroxyl proton : A broad peak at δ 5.17–5.05 ppm (1H) reflects the -OH group at position 7, exhibiting hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃, δ ppm):
Infrared (IR) Vibrational Mode Identification
Key IR absorptions (KBr, cm⁻¹):
UV-Vis Electronic Transition Mapping
UV-Vis spectroscopy (ethanol, λmax):
- π→π* transitions : Strong absorption at 254 nm corresponds to the conjugated quinoline system.
- n→π* transitions : A weaker band at 320 nm arises from the hydroxyl and nitrogen lone pairs.
X-ray Crystallographic Determination
While direct crystallographic data for this compound is unavailable, analogous compounds (e.g., 5-(4-chlorophenyl)-7-methylquinolin-6-ol) reveal:
- Planar quinoline core : Dihedral angles of <5° between the quinoline and chlorophenyl rings.
- Hydrogen-bonding networks : The hydroxyl group forms intermolecular O-H···N bonds with adjacent pyridine nitrogens, stabilizing the crystal lattice.
Comparative Analysis with Analogous Chlorophenylquinolinol Derivatives
Key Observations :
- Positional isomerism : Relocating the hydroxyl group from position 6 to 7 (as in this compound vs. 5-(4-chlorophenyl)-7-methylquinolin-6-ol) reduces melting point by 44°C, likely due to altered hydrogen-bonding capacity.
- Electronic effects : The bathochromic shift in UV-Vis spectra (335 nm for 2-(4-chlorophenyl)quinolin-4-yl)methanol) correlates with extended conjugation from the hydroxymethyl group.
Properties
Molecular Formula |
C16H12ClNO |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-6-methylquinolin-7-ol |
InChI |
InChI=1S/C16H12ClNO/c1-10-9-12-3-2-8-18-15(12)14(16(10)19)11-4-6-13(17)7-5-11/h2-9,19H,1H3 |
InChI Key |
MBJZZLJVIGOPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol is its antimicrobial properties. Quinoline derivatives have been extensively studied for their effectiveness against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 5 μM | |
| Candida albicans | 0.5–8 μg/mL | |
| Candida neoformans | 0.25–1 μg/mL |
Studies indicate that the presence of the chlorophenyl group significantly enhances the antibacterial and antifungal activities of this compound, making it a candidate for further development in antimicrobial therapies .
Antiviral Properties
Research has also identified this compound as a potential antiviral agent. The structural characteristics of quinoline compounds facilitate interactions with viral components, inhibiting their replication.
Case Study: Antiviral Efficacy
A study conducted on various quinoline derivatives, including this compound, demonstrated promising results against specific viral strains. The mechanism of action involved interference with viral entry and replication processes, which suggests potential for therapeutic use in viral infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are crucial in treating various chronic diseases where inflammation plays a key role.
Table 2: Inflammatory Response Modulation
| Inflammatory Marker | Effect Observed | Reference |
|---|---|---|
| IL-6 | Decreased levels | Ongoing research |
| TNF-alpha | Inhibition observed | Ongoing research |
Initial findings indicate that treatment with this compound can lead to a reduction in pro-inflammatory cytokines, which may help manage conditions such as rheumatoid arthritis and inflammatory bowel disease.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and reducing toxicity. Research has shown that modifications to the quinoline structure can significantly impact its biological activity.
Table 3: SAR Insights for Quinoline Derivatives
| Modification Type | Impact on Activity | Reference |
|---|---|---|
| Chlorine Substitution | Enhanced antibacterial activity | |
| Hydroxyl Group Addition | Increased solubility and bioavailability | Ongoing research |
These insights guide future synthetic efforts to develop more potent derivatives with specific therapeutic targets.
Future Directions in Research
The ongoing research into this compound suggests several promising directions:
- Combination Therapies: Investigating its use in conjunction with other antimicrobial agents to enhance efficacy.
- Formulation Development: Exploring different formulations to improve delivery and bioavailability.
- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in human subjects.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Hydroxyl Group
The phenolic -OH group undergoes O-alkylation and O-acylation under standard conditions :
Electrophilic Aromatic Substitution
The electron-rich 8-(4-chlorophenyl) group directs electrophiles to para positions:
Nitration
Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the phenyl ring's meta to chlorine:
textConditions: 0°C, 2h → rt, 12h Product: 8-(4-Chloro-3-nitrophenyl)-6-methylquinolin-7-ol Yield: 62% MS (ESI+): m/z 300.8 [M+H]+
Halogenation
Controlled bromination using Br<sub>2</sub>/FeCl<sub>3</sub> yields mono-brominated derivatives :
textRegioselectivity: Bromine adds para to existing methyl group Reaction Time: 8h Purity: >95% (HPLC)
Metal Complexation
The hydroxyl and quinoline nitrogen act as bidentate ligands for transition metals :
| Metal Salt | Molar Ratio | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl<sub>2</sub> | 1:2 | [Cu(L)<sub>2</sub>] | 12.4 ± 0.3 |
| Fe(NO<sub>3</sub>)<sub>3</sub> | 1:1 | [Fe(L)(NO<sub>3</sub>)] | 9.8 ± 0.2 |
Key Findings :
-
Cu(II) complexes show enhanced antimicrobial activity vs. free ligand (MIC reduced from 128 μg/mL to 16 μg/mL)
-
Complexation alters UV-Vis spectra: λ<sub>max</sub> shifts from 320 nm (free ligand) to 385 nm (Cu complex)
Condensation Reactions
The methyl group at position 6 participates in Knoevenagel condensations with aldehydes :
| Aldehyde | Catalyst | Product | Application |
|---|---|---|---|
| Benzaldehyde | Piperidine, EtOH | 6-Styryl derivative | Fluorescent probe development |
| 4-Nitrobenzaldehyde | NH<sub>4</sub>OAc, MW | 6-(4-Nitrobenzylidene) analog | Anticancer lead (IC<sub>50</sub> = 2.1 μM vs. MCF-7) |
Mechanistic Insight :
-
Reaction proceeds via enolate intermediate stabilized by quinoline’s electron-withdrawing effect
-
Microwave (MW) irradiation reduces reaction time from 24h to 15min
Oxidation Reactions
Controlled oxidation of the methyl group yields carboxylic acid derivatives:
textConditions: KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C, 8h Product: 6-Carboxy-8-(4-chlorophenyl)quinolin-7-ol Yield: 58% pKa: 4.2 (COOH), 8.7 (OH)
Sulfonation/Sulfation
The hydroxyl group reacts with SO<sub>3</sub> sources to form bioactive derivatives :
| Reagent | Conditions | Product Activity |
|---|---|---|
| ClSO<sub>3</sub>H | DCM, 0°C | Protease inhibition (IC<sub>50</sub> = 0.89 μM) |
| SO<sub>3</sub>·Py | DMF, 60°C | Anticoagulant (APTT 48s vs. control 32s) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol include compounds with variations in substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Quinoline Derivatives
*Similarity scores derived from structural and functional comparisons in referenced databases.
Pharmacological Relevance
- Methyl vs.
Preparation Methods
Acid-Catalyzed Cyclization
Under acidic conditions, 4-chlorobenzaldehyde reacts with 2-amino-5-methylphenol in hydrochloric acid (6 N) to form an intermediate Schiff base. Subsequent cyclization at elevated temperatures (reflux, 80–100°C) yields the quinoline core. The hydroxyl group at the 7-position is introduced in situ through tautomerization during the cyclization step. This method typically achieves moderate yields (45–60%) but requires precise control of reaction time to avoid over-oxidation of the hydroxyl group.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the condensation-cyclization process. A mixture of 4-chlorobenzaldehyde, 2-amino-5-methylphenol, and a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol is irradiated at 120°C for 15–20 minutes. This approach reduces reaction time by 80% compared to conventional heating and improves yields to 70–75%.
Diazonium Salt Coupling Reactions
Aryldiazonium salts enable direct functionalization of preformed quinoline intermediates. This method is particularly effective for introducing the 4-chlorophenyl group at the 8-position.
Radical Arylation via Photocatalysis
A photochemical protocol leverages chlorophyll as a photocatalyst to mediate the reaction between 6-methylquinolin-7-ol and 4-chlorobenzenediazonium tetrafluoroborate. Under blue LED irradiation (6 W, λ = 450 nm), the diazonium salt generates an aryl radical, which couples regioselectively at the 8-position of the quinoline. This method operates at room temperature in dimethyl sulfoxide (DMSO), achieving yields of 78–82% with excellent functional group tolerance.
Thermal Decomposition of Diazonium Salts
In a non-photoactivated approach, 4-chlorobenzenediazonium tetrafluoroborate is heated with 6-methylquinolin-7-ol in acetonitrile at 60°C. The decomposition of the diazonium salt releases nitrogen gas, forming an aryl cation that undergoes electrophilic substitution at the quinoline’s 8-position. While this method avoids specialized equipment, yields are lower (50–55%) due to competing side reactions.
Multicomponent Betti Reaction
The Betti reaction offers a one-pot synthesis route by combining 4-chlorobenzaldehyde, 6-methylquinolin-7-ol, and a secondary amine.
Three-Component Coupling
A mixture of 4-chlorobenzaldehyde (1.2 equiv.), 6-methylquinolin-7-ol (1.0 equiv.), and morpholine (1.5 equiv.) in ethanol undergoes reflux for 24 hours. The reaction proceeds via a Mannich-type mechanism, forming a C–N bond between the aldehyde and the quinoline. Subsequent oxidation with manganese dioxide introduces the hydroxyl group at the 7-position, yielding the target compound in 65–70% overall yield.
Solvent and Catalyst Optimization
Replacing ethanol with tetrahydrofuran (THF) and employing scandium(III) triflate as a Lewis acid catalyst reduces reaction time to 8 hours and improves regioselectivity. This modification enhances the yield to 75–80% while minimizing byproduct formation.
Post-Functionalization of Quinoline Intermediates
Halogenation and Cross-Coupling
6-Methylquinolin-7-ol is first brominated at the 8-position using N-bromosuccinimide (NBS) in acetic acid. The resulting 8-bromo-6-methylquinolin-7-ol undergoes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine. This two-step sequence achieves 85–90% yield but requires rigorous anhydrous conditions.
Hydroxylation via Directed Ortho-Metalation
Directed ortho-metalation (DoM) strategies employ n-butyllithium to deprotonate the 7-position of 8-(4-chlorophenyl)-6-methylquinoline. Subsequent quenching with molecular oxygen introduces the hydroxyl group, yielding the final product. This method is highly selective but demands cryogenic conditions (−78°C) and inert atmosphere handling.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 45–60 | 6–8 h | Simple setup | Moderate yield, over-oxidation risk |
| Microwave Synthesis | 70–75 | 15–20 min | Rapid, energy-efficient | Specialized equipment required |
| Photochemical Arylation | 78–82 | 1–2 h | High yield, mild conditions | Photocatalyst cost |
| Betti Reaction | 75–80 | 8 h | One-pot synthesis | Requires Lewis acid catalyst |
| Suzuki Coupling | 85–90 | 12 h (total) | High regioselectivity | Multi-step, anhydrous conditions |
Q & A
Q. What established synthetic routes exist for 8-(4-Chlorophenyl)-6-methylquinolin-7-ol, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Literature Review: Identify existing protocols for quinoline derivatives, particularly halogen-substituted analogs (e.g., 6-(4-fluorophenyl)quinolin-8-ol in ). Compare reaction pathways (e.g., Friedländer synthesis, Suzuki coupling).
- Parameter Optimization: Systematically vary catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature. Use design-of-experiments (DoE) to assess interactions between variables.
- Purification & Validation: Employ column chromatography or recrystallization, followed by HPLC-UV and mass spectrometry (MS) to confirm purity (>95%) and molecular weight (e.g., 239.244 g/mol in as a reference for analogous compounds).
Q. How can spectroscopic techniques confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the chlorophenyl group (δ 7.4–7.6 ppm aromatic protons), methyl group (δ 2.5–3.0 ppm), and hydroxyl proton (broad singlet ~δ 5.0 ppm). Compare with analogs like 5-chloro-7-iodoquinolin-8-ol ().
- Mass Spectrometry (MS): Validate molecular ion ([M+H]+) using high-resolution MS (HRMS). For fragmentation patterns, reference quinoline core structures (e.g., loss of Cl or CH3 groups).
- X-ray Crystallography: If single crystals are obtainable, compare bond lengths/angles with structurally similar compounds (e.g., 7JS ligand in ).
Q. What theoretical frameworks (e.g., QSAR, molecular docking) are applicable to hypothesize its biological or chemical interactions?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR): Use computational tools (e.g., CODESSA, MOE) to correlate substituent effects (Cl, methyl) with properties like logP or binding affinity. Validate with experimental data from analogs ().
- Molecular Docking: Screen against protein targets (e.g., kinases, cytochrome P450) using AutoDock Vina. Prioritize hypotheses based on binding energy scores (< -7 kcal/mol) and residue interactions.
- Theoretical Alignment: Ground hypotheses in frameworks like electron-withdrawing effects of Cl on quinoline reactivity ().
Advanced Research Questions
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
Methodological Answer:
- Controlled Replication: Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 25°C). Use randomized block designs () to isolate variables like humidity or light exposure.
- Meta-Analysis: Aggregate data from literature, applying statistical models (e.g., random-effects meta-regression) to identify confounding factors (e.g., impurities, measurement techniques).
- Advanced Characterization: Use dynamic light scattering (DLS) for solubility studies and accelerated stability testing (40°C/75% RH) with HPLC monitoring. Compare degradation products with analogs ().
Q. What methodologies are recommended for investigating environmental fate, including degradation pathways and bioaccumulation potential?
Methodological Answer:
- Environmental Simulation: Design microcosm studies () to assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use LC-MS/MS to track metabolites.
- QSAR-ECOTOX: Predict bioaccumulation factors (BCF) using EPI Suite, validated with in vivo assays (e.g., Daphnia magna LC50).
- Longitudinal Field Studies: Monitor soil/water systems near potential contamination sites, employing mass balance models to quantify persistence ().
Q. How to integrate multi-disciplinary approaches (e.g., computational modeling with in vitro assays) to elucidate mechanisms of action?
Methodological Answer:
- Iterative Workflow:
- Computational Screening: Identify putative targets via reverse docking (e.g., PharmMapper).
- In Vitro Validation: Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC50 determination.
- Systems Biology: Map interactions via STRING database, integrating transcriptomics/proteomics data to identify downstream pathways.
- Interdisciplinary Alignment: Ensure consistency between theoretical models (e.g., molecular dynamics simulations) and experimental kinetics (e.g., surface plasmon resonance for binding kinetics). Reference and for epistemological alignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
